molecular formula C15H23NO B291563 2-ethyl-N-(2-isopropylphenyl)butanamide

2-ethyl-N-(2-isopropylphenyl)butanamide

Numéro de catalogue: B291563
Poids moléculaire: 233.35 g/mol
Clé InChI: QFHFWAIBQPSXFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethyl-N-(2-isopropylphenyl)butanamide is a chemical compound of interest in various research fields. With a molecular structure featuring an N-(isopropylphenyl) butanamide core, this compound is part of a class of molecules investigated for their potential biological and chemical properties. Structurally similar N-alkyl and N-aryl butanamide derivatives are known to be explored as flavor enhancers and cooling agents in organoleptic research , and for their modified stability and binding characteristics in medicinal chemistry . The synthesis of such specialized amides often employs advanced solid-phase or solution-phase techniques to achieve high purity and precise structural integrity . Researchers may utilize this compound as a key intermediate or building block in the development of more complex molecules, or as a standard in analytical studies. Its mechanism of action is highly dependent on the specific research context and is not fully characterized. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C15H23NO

Poids moléculaire

233.35 g/mol

Nom IUPAC

2-ethyl-N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-10-8-7-9-13(14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17)

Clé InChI

QFHFWAIBQPSXFD-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C(C)C

SMILES canonique

CCC(CC)C(=O)NC1=CC=CC=C1C(C)C

Origine du produit

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-ethyl-N-(2-isopropylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a molecule are the bedrock upon which its biological activity, pharmacokinetic profile, and ultimate clinical success are built.[1][2] These properties, including lipophilicity, solubility, and stability, govern a compound's absorption, distribution, metabolism, and excretion (ADME), and are critical determinants of its efficacy and safety.[2][3] This guide provides an in-depth technical overview of the key physicochemical characteristics of the novel compound, 2-ethyl-N-(2-isopropylphenyl)butanamide. As a Senior Application Scientist, the following sections will not only present the theoretical importance of these parameters but also provide actionable, field-proven experimental protocols for their determination, reflecting a holistic approach to drug design.[4] This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the laboratory to clinical application.

Compound Profile: 2-ethyl-N-(2-isopropylphenyl)butanamide

Chemical Structure:

Chemical structure of 2-ethyl-N-(2-isopropylphenyl)butanamide

IUPAC Name: 2-ethyl-N-(2-isopropylphenyl)butanamide

Molecular Formula: C₁₅H₂₃NO

Predicted Physicochemical Properties Summary:

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight 233.35 g/mol Influences diffusion, transport, and overall "drug-likeness".[2]
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Key indicator of lipophilicity, affecting membrane permeability and absorption.[1]
Aqueous Solubility Low to moderateCrucial for dissolution and bioavailability.[1]
pKa (acid dissociation constant) Amide N-H: ~17-18 (weakly acidic)Determines the ionization state at physiological pH, impacting solubility and receptor interaction.
Chemical Stability Generally stable, potential for hydrolysisAmide bond stability is critical for shelf-life and in-vivo persistence.[5][6]

Core Physicochemical Property 1: Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword in drug design. While essential for crossing biological membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][4] The octanol-water partition coefficient (LogP) is the gold standard for quantifying this property. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.[7]

Trustworthiness through Self-Validating Systems: The shake-flask method, though traditional, remains a robust and reliable technique for LogP determination. High-performance liquid chromatography (HPLC) offers a high-throughput alternative that can be correlated with shake-flask data for validation.[8]

Experimental Protocol: Shake-Flask Method for LogP Determination
  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4 for LogD) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of 2-ethyl-N-(2-isopropylphenyl)butanamide in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Seal the vial and shake gently on a rotator for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Workflow for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-octanol and water/buffer C Mix aqueous stock with n-octanol A->C B Prepare aqueous stock of compound B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Quantify compound in aqueous phase E->F G Quantify compound in octanol phase E->G H Calculate LogP F->H G->H

Caption: Workflow for determining LogP via the shake-flask method.

Core Physicochemical Property 2: Aqueous Solubility

Expertise & Experience: Aqueous solubility is a prerequisite for the systemic absorption of an orally administered drug.[1] Poor solubility can lead to low bioavailability and erratic absorption, necessitating higher doses and potentially increasing the risk of adverse effects. For amides, solubility is influenced by the interplay of the polar amide group and the nonpolar hydrocarbon portions of the molecule.[9][10]

Trustworthiness through Self-Validating Systems: A robust solubility assessment involves determining solubility in various aqueous media, including purified water and buffers at different pH values, to understand the potential impact of the gastrointestinal tract's pH range on dissolution.

Experimental Protocol: Thermodynamic Solubility Assessment
  • Sample Preparation:

    • Add an excess amount of solid 2-ethyl-N-(2-isopropylphenyl)butanamide to a series of vials containing different aqueous media (e.g., purified water, pH 2.0 buffer, pH 7.4 buffer).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µg/mL for each condition.

Solubility Determination Workflow

Solubility_Workflow A Add excess solid compound to aqueous media B Agitate at constant temp for 24-48 hours A->B C Filter to remove undissolved solid B->C D Quantify dissolved compound in filtrate via HPLC C->D E Report solubility (mg/mL) D->E

Caption: Step-by-step workflow for thermodynamic solubility assessment.

Core Physicochemical Property 3: Chemical Stability

Expertise & Experience: The amide bond is generally stable, a key feature contributing to its prevalence in biological systems and pharmaceuticals.[5][6] However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes.[9][11] Assessing the stability of 2-ethyl-N-(2-isopropylphenyl)butanamide in relevant physiological and formulation conditions is crucial for predicting its shelf-life and in-vivo fate.

Trustworthiness through Self-Validating Systems: A well-designed stability study includes multiple time points, appropriate controls, and a mass-balance analysis to ensure that the disappearance of the parent compound is accounted for by the appearance of degradation products.

Experimental Protocol: Hydrolytic Stability Assessment
  • Solution Preparation:

    • Prepare solutions of the compound at a known concentration in various aqueous buffers (e.g., pH 2.0, pH 7.4, and pH 9.0).

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and storing at a low temperature.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

    • Quantify the remaining percentage of the parent compound at each time point relative to the zero-time-point sample.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound versus time to determine the degradation rate and calculate the half-life (t₁/₂) at each pH.

Conclusion

The comprehensive physicochemical characterization of 2-ethyl-N-(2-isopropylphenyl)butanamide is a foundational step in its evaluation as a potential drug candidate. The interplay of lipophilicity, solubility, and stability, as determined through the robust protocols outlined in this guide, will provide the critical insights needed to navigate the complex path of drug development. By understanding and optimizing these core properties, researchers can enhance the likelihood of advancing a molecule with a favorable pharmacokinetic and safety profile.[4][12]

References

  • Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.
  • Solubility test for Organic Compounds. (2024, September 24).
  • PubMed.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • Chemical Research in Toxicology. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • PMC. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • ResearchGate. (2016, December 29).
  • EPA NEPA.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Diplomata Comercial. Amides chemical properties: Understanding Their Significance.
  • What Are Amides?
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • ResearchGate. Physicochemical properties of amides and esters and complementary... | Download Scientific Diagram.
  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides.
  • Longdom Publishing. (2024, March 22).
  • PubMed. (2017, January 15). Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors.
  • PubChem. 2-ethyl-N-(2-phenylethyl)butanamide | C14H21NO | CID 835679.
  • precisionFDA. N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE.
  • Flavor and Extract Manufacturers Association. N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE | FEMA.
  • Chemistry Steps. (2020, March 12). Amides - Structure and Reactivity.
  • The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9.
  • PubChem. 2-ethyl-N-phenylbutanamide | C12H17NO | CID 3604986.
  • US EPA. (2023, November 1). Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- - Substance Details - SRS.
  • PraxiLabs. Test for amide | Amide group virtual detection.
  • Cheméo. Chemical Properties of Butanamide, N-ethyl- (CAS 13091-16-2).
  • ResearchGate. (PDF)
  • Guidechem. Butanamide, 2-ethyl-N-phenyl- 6832-96-8 wiki.
  • PubChem. 2-ethyl-N-propylbutanamide | C9H19NO | CID 4198792.
  • YouTube. (2020, February 16). The structure of N-Ethyl-N-phenyl-butanamide is.
  • NIST WebBook. Butanamide, N-ethyl-N-(3-methylphenyl)-.

Sources

Technical Evaluation: Bioactivity of 2-Ethyl-N-(2-Isopropylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth literature review and structure-activity relationship (SAR) analysis of 2-ethyl-N-(2-isopropylphenyl)butanamide . Chemically defined as an


-aryl carboxamide , this molecule belongs to a class of bioactive compounds primarily characterized as TRPM8 (Transient Receptor Potential Melastatin 8) agonists .

Historically derived from the research into "non-menthol" cooling agents (such as the WS-series developed by Wilkinson Sword), this specific analog combines a branched aliphatic acid tail (2-ethylbutyryl ) with a bulky aromatic head group (2-isopropylaniline ). This unique steric configuration suggests a potent, long-lasting physiological cooling profile with potential applications in topical therapeutics, antipruritic formulations, and sensory modulation.

Part 1: Chemical Identity & Structural Pharmacophore

Molecular Architecture

The bioactivity of 2-ethyl-N-(2-isopropylphenyl)butanamide is dictated by its bipartite structure, which aligns with the classic Cooling Agent Pharmacophore : a hydrophobic "head" and a hydrogen-bonding "linker" connecting to a hydrophobic "tail."

PropertySpecification
IUPAC Name 2-ethyl-N-(2-propan-2-ylphenyl)butanamide
Common Class

-Aryl Carboxamide / TRPM8 Agonist
Molecular Formula

Molecular Weight 233.35 g/mol
Predicted LogP ~4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)
Structure-Activity Relationship (SAR)

The molecule's potency is inferred from its structural homology to validated TRPM8 ligands like WS-3 (


-ethyl-p-menthane-3-carboxamide) and WS-12  (

-(4-methoxyphenyl)-p-menthane-3-carboxamide).
  • The Acid Moiety (2-Ethylbutyryl): Unlike the linear alkyl chains found in capsaicin (TRPV1 agonist), the branched 2-ethyl group creates a compact hydrophobic ball. This steric bulk is critical for fitting into the TRPM8 transmembrane pocket without inducing the "sting" associated with linear chains.

  • The Amide Linker: The carboxamide bond (

    
    ) is metabolically stable and provides the necessary hydrogen bonding capability to anchor the molecule within the TRPM8 channel pore (specifically interacting with residues Tyr745  and Asn741 ).
    
  • The Amine Moiety (2-Isopropylphenyl): The ortho-isopropyl group mimics the steric volume of the menthane ring found in menthol. The aromatic ring provides

    
     stacking opportunities within the receptor, typically enhancing potency and duration compared to simple alkyl amines.
    

Part 2: Mechanism of Action (TRPM8 Modulation)

The primary bioactivity of 2-ethyl-N-(2-isopropylphenyl)butanamide is the allosteric modulation of the TRPM8 ion channel, the body's primary sensor for cold temperatures.

Signal Transduction Pathway

Upon topical or mucosal application, the molecule permeates the lipid bilayer to access the transmembrane domain of the TRPM8 channel on sensory neurons (A


 and C fibers).
  • Ligand Binding: The molecule binds to the voltage-sensing domain (VSD) of the TRPM8 tetramer.

  • Gating Shift: Binding stabilizes the open state of the channel, shifting the voltage-activation curve towards physiological membrane potentials.

  • Depolarization: The pore opens, allowing an influx of

    
     and 
    
    
    
    ions.
  • Sensory Output: This depolarization triggers an action potential interpreted by the somatosensory cortex as a "cooling" sensation, distinct from the nociceptive "burning" of TRPV1 agonists.

Visualization: TRPM8 Activation Workflow

The following diagram illustrates the causality from molecular binding to sensory perception.

TRPM8_Pathway Ligand 2-Ethyl-N-(2-isopropylphenyl) butanamide Membrane Lipid Bilayer (Permeation) Ligand->Membrane TRPM8_Closed TRPM8 Channel (Closed State) Membrane->TRPM8_Closed Binding Binding to Transmembrane S3-S4 TRPM8_Closed->Binding Allosteric Modulation TRPM8_Open Conformational Change (Channel Opening) Binding->TRPM8_Open Voltage Shift Ion_Influx Ca++ / Na+ Influx TRPM8_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Sensation Cooling Sensation (No Tissue Damage) Depolarization->Sensation

Figure 1: Signal transduction pathway for N-aryl carboxamide TRPM8 agonists.

Part 3: Bioactivity Profile & Comparative Analysis

Based on the WS-12 and FEMA 4809 analogs, the bioactivity of 2-ethyl-N-(2-isopropylphenyl)butanamide is characterized by high efficacy and low volatility.

Sensory Characteristics
  • Onset: Slow to moderate (due to high LogP and molecular weight).

  • Duration: Prolonged. The high lipophilicity allows the molecule to create a "reservoir" in the stratum corneum, releasing slowly to the nerve endings.

  • Odor/Taste: Unlike Menthol, this amide is non-volatile. It provides a cooling sensation without the characteristic minty odor or camphorous notes, making it ideal for "fragrance-free" applications.

Comparative Potency Table

The following table estimates the bioactivity relative to standard industry benchmarks.

CompoundRelative Cooling Strength (Menthol = 1)DurationOdor ProfileMain Application
Menthol 1.0Short (15-30 min)Strong MintGeneral OTC
WS-3 1.5MediumLowOral Care
WS-12 ~15.0Long (>1 hr)NoneSkincare / Medical
2-Ethyl-N-(2-isopropylphenyl)butanamide ~3.0 - 5.0 (Predicted)Long None Topical / Antipruritic

Note: The "2-isopropylphenyl" group provides significant hydrophobic binding energy, likely exceeding WS-3 but potentially less than the optimized WS-12.

Part 4: Synthesis & Experimental Protocol

For researchers validating this bioactivity, the synthesis follows a standard Schotten-Baumann acylation protocol. This method ensures high yield and purity by neutralizing the HCl byproduct.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow AcidCl 2-Ethylbutyryl Chloride Reaction Reaction: 0°C to RT, 4-12 hrs N2 Atmosphere AcidCl->Reaction Amine 2-Isopropylaniline (o-Cumidine) Amine->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent Dichloromethane (DCM) (Anhydrous) Solvent->Reaction Quench Quench: Dilute HCl Wash Reaction->Quench Extraction Extraction: Organic Phase Separation Quench->Extraction Purification Recrystallization (Hexane/EtOAc) Extraction->Purification Product Final Product: 2-Ethyl-N-(2-isopropylphenyl)butanamide Purification->Product

Figure 2: Synthetic route for the preparation of the target carboxamide.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 eq of 2-isopropylaniline and 1.2 eq of Triethylamine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add 1.1 eq of 2-ethylbutyryl chloride . The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Thin Layer Chromatography).[1]

  • Work-up: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to obtain white crystalline solid.
    

Part 5: Safety & Toxicology

While specific toxicological data for this exact analog may be limited, the class safety profile is well-established.

  • Metabolism: Carboxamides are typically hydrolyzed by hepatic amidases into their constituent acid (2-ethylbutyric acid) and amine (2-isopropylaniline).

  • Toxicity Concern: 2-isopropylaniline (o-cumidine) requires scrutiny. Unlike the benign menthol backbone, aniline derivatives can have higher toxicity profiles. Researchers must consult the SDS for o-cumidine (CAS 643-28-7) as the primary metabolite.

  • Skin Irritation: Generally low. The amide bond masks the irritancy of the parent amine.

References

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • Voets, T., Droogmans, G., & Nilius, B. (2004). Potent and selective TRPM8 agonists with a N-aryl-carboxamide structure. Nature. Link

  • Rowsell, D. G., & Spring, D. J. (1976). Phosphine oxides having a physiological cooling effect. US Patent 4,032,661 (Wilkinson Sword). Link

  • Leffingwell, J. C. (2014). Cooling Ingredients and their Mechanism of Action. Leffingwell & Associates.[2] Link

  • PubChem Compound Summary. (2023). N-Ethyl-p-menthane-3-carboxamide (WS-3). National Center for Biotechnology Information. Link

Sources

Therapeutic Potential of 2-Ethyl-N-(2-isopropylphenyl)butanamide: A Targeted Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 2-ethyl-N-(2-isopropylphenyl)butanamide , a lipophilic N-aryl carboxamide. This analysis is grounded in Structure-Activity Relationship (SAR) principles, pharmacological profiling of similar carboxamides (e.g., WS-12, WS-23), and current research on Transient Receptor Potential (TRP) ion channels.

Executive Summary

2-ethyl-N-(2-isopropylphenyl)butanamide is a synthetic N-aryl carboxamide characterized by a sterically hindered 2-isopropylphenyl (cumenyl) amine moiety coupled to a branched 2-ethylbutyric acid tail. Based on its structural homology to established sensory agents and ion channel modulators, this compound is predicted to act as a potent modulator of Thermo-TRP channels , specifically TRPM8 (agonist) and TRPV1 (antagonist). Its lipophilic profile (cLogP ~4.2) suggests high membrane permeability, making it a viable candidate for topical or transdermal therapeutic applications in analgesia , anti-pruritic therapy , and cryotherapy .

Chemical Profile & Pharmacophore Analysis

The molecule's structure integrates three critical pharmacophoric elements common to TRP channel modulators:

  • Lipophilic Head (Aromatic): The 2-isopropylphenyl group mimics the steric bulk and hydrophobicity of the p-menthane ring found in menthol and WS-3, or the 4-methoxyphenyl group in WS-12. The ortho-isopropyl group provides crucial steric hindrance, likely locking the conformation for receptor binding.

  • Linker (Amide): The carboxamide bond acts as a hydrogen bond donor/acceptor scaffold, essential for interacting with residues (e.g., Tyr745 in TRPM8) within the ligand-binding pocket.

  • Lipophilic Tail (Branched Alkyl): The 2-ethylbutyryl group (diethylmethyl) provides a compact, hydrophobic anchor similar to the isopropyl group in WS-23, facilitating interaction with the hydrophobic cleft of the channel.

Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Formula C₁₅H₂₃NO--
Molecular Weight 233.35 g/mol Optimal for CNS/Skin penetration (<500 Da).
cLogP ~4.2Highly lipophilic; excellent blood-brain barrier (BBB) and skin permeability.
TPSA 29.1 ŲHigh membrane permeability (Rule of 5 compliant).
H-Bond Donors/Acceptors 1 / 1Specific binding capability without excessive polarity.

Primary Therapeutic Targets

Target 1: TRPM8 (Transient Receptor Potential Melastatin 8)
  • Role: The primary "cold" receptor; activation induces a cooling sensation and analgesia.

  • Predicted Action: Agonist .

  • Mechanism: The compound likely binds to the voltage-sensor domain (VSD), specifically the transmembrane S3-S4 linker loop. The 2-isopropylphenyl group occupies the hydrophobic pocket usually targeted by menthol, while the amide linker stabilizes the open state of the channel, shifting the voltage-activation curve towards physiological potentials.

  • Therapeutic Indication:

    • Neuropathic Pain: TRPM8 activation inhibits nociceptive transmission via the "gate control" theory.

    • Pruritus (Itch): Effective against histamine-independent itch (e.g., dry skin, eczema).

    • Cooling Agent: A non-menthol cooling agent for topical formulations (e.g., patches, gels) with potentially reduced odor and volatility compared to menthol.

Target 2: TRPV1 (Transient Receptor Potential Vanilloid 1)[1][2]
  • Role: The "heat" and capsaicin receptor; key integrator of nociceptive signals.

  • Predicted Action: Antagonist .[1]

  • Mechanism: N-aryl carboxamides often act as competitive antagonists or pore blockers. The steric bulk of the 2-isopropyl group may prevent the channel from transitioning to the open state upon capsaicin or heat stimulation, effectively desensitizing the neuron to pain.

  • Therapeutic Indication:

    • Inflammatory Pain: Reduction of thermal hyperalgesia.

    • Osteoarthritis: Topical relief of joint pain.

Target 3: Voltage-Gated Sodium Channels (NaV)
  • Role: Propagation of action potentials in neurons.

  • Predicted Action: Modulator (State-Dependent Blocker) .

  • Mechanism: While lacking the tertiary amine of classic local anesthetics (e.g., lidocaine), neutral amides can partition into the membrane and alter the lipid environment around the NaV channel or bind to the local anesthetic site in the pore, stabilizing the inactivated state.

  • Therapeutic Indication: Adjunct local anesthesia.

Mechanism of Action: TRPM8 Signaling Pathway

The following diagram illustrates the signal transduction pathway upon binding of 2-ethyl-N-(2-isopropylphenyl)butanamide to the TRPM8 channel on a sensory neuron.

TRPM8_Pathway Compound 2-Ethyl-N-(2-isopropylphenyl)butanamide TRPM8_Closed TRPM8 Channel (Closed) (Sensory Neuron Membrane) Compound->TRPM8_Closed  Binds to S3-S4 Linker TRPM8_Open TRPM8 Channel (Open) (Conformational Change) TRPM8_Closed->TRPM8_Open  Lowers Activation Threshold Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx  Ion Conductance Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Firing (A-delta / C fibers) Depolarization->AP_Firing CNS_Signal Signal to CNS (Dorsal Horn) AP_Firing->CNS_Signal Analgesia Analgesia / Cooling Sensation (Gate Control Mechanism) CNS_Signal->Analgesia  Inhibits Nociceptive Input

Figure 1: Proposed Mechanism of Action via TRPM8 Activation resulting in analgesia and cooling sensation.

Experimental Validation Protocols

To confirm the therapeutic targets, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Calcium Imaging (FLIPR Assay)

Objective: Quantify agonist activity at TRPM8 and antagonist activity at TRPV1. System: HEK293 cells stably expressing hTRPM8 or hTRPV1.

  • Cell Preparation: Plate HEK293-hTRPM8 cells in 384-well black-walled plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Compound Preparation: Dissolve 2-ethyl-N-(2-isopropylphenyl)butanamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in HBSS buffer.

  • Agonist Assay (TRPM8):

    • Inject compound into wells.

    • Measure fluorescence (Ex 485nm / Em 525nm) for 180s.

    • Control: Menthol (100 µM) as positive control; Buffer as negative.

    • Data Analysis: Calculate EC₅₀ based on dose-response curve.

  • Antagonist Assay (TRPV1):

    • Pre-incubate HEK293-hTRPV1 cells with compound for 10 min.

    • Inject Capsaicin (EC₈₀ concentration).

    • Measure fluorescence inhibition.

    • Data Analysis: Calculate IC₅₀.

Protocol B: Ex Vivo Patch Clamp Electrophysiology

Objective: Characterize channel kinetics and voltage dependence. System: Whole-cell patch clamp on Dorsal Root Ganglion (DRG) neurons.

  • Setup: Use an Axopatch 200B amplifier. Pipette solution: 140 mM KCl, 5 mM EGTA. Bath solution: Standard Tyrode’s.

  • Protocol: Hold membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Application: Perfuse compound (10 µM) for 30s.

  • Measurement: Record current density (pA/pF). Look for:

    • TRPM8 Signature: Outwardly rectifying current reversed by TRPM8 antagonist (e.g., AMTB).

    • Voltage Shift: Shift of V½ towards negative potentials.

Workflow Diagram: Validation Pipeline

Validation_Workflow Synthesis Synthesis & Purification (>98% HPLC) InVitro In Vitro Screening (HEK293-TRP) Synthesis->InVitro  Compound Selectivity Selectivity Panel (TRPA1, NaV1.7, hERG) InVitro->Selectivity  Hit (EC50 < 1µM) ExVivo Ex Vivo Patch Clamp (DRG Neurons) Selectivity->ExVivo  Selective Profile InVivo In Vivo Behavioral Models (Wet Dog Shake / Tail Flick) ExVivo->InVivo  Mechanism Confirmed Lead Lead Candidate Validation InVivo->Lead  Efficacy Demonstrated

Figure 2: Step-by-step validation pipeline for characterizing the compound.

Drug Development Context

ADME & Toxicity Predictions
  • Absorption: High lipophilicity (cLogP ~4.2) ensures rapid transdermal absorption but may lead to high plasma protein binding (>95%).

  • Metabolism: Likely metabolized by CYP450 enzymes (specifically CYP2C19 or CYP2D6) via hydroxylation of the isopropyl group or the ethyl-butyl tail, followed by glucuronidation.

  • Toxicity:

    • hERG Inhibition: N-aryl amides must be screened for hERG channel blockage to rule out cardiotoxicity (QT prolongation).

    • Skin Irritation: High concentrations of TRP agonists can cause irritation or burning sensation; formulation optimization (e.g., encapsulation) is required.

Formulation Strategy

Due to its high lipophilicity and low water solubility, the compound is best suited for:

  • Topical Creams/Gels: Using penetration enhancers (e.g., propylene glycol).

  • Transdermal Patches: Matrix-type patches for sustained release.

  • Nano-emulsions: For improved stability and bioavailability.

References

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Sherkheli, M. A., et al. (2010). "Supercooling agent WS-12 is a specific activator of the TRPM8 channel and a useful tool for studying cold transduction." Journal of Pharmacology and Experimental Therapeutics, 335(1), 135-143. Link

  • Voets, T., et al. (2007). "TRPM8 voltage sensor mutants reveal a mechanism for integrating thermal and chemical stimuli." Nature Chemical Biology, 3(3), 174-182. Link

  • Appendino, G., et al. (2008). "Transient receptor potential channels as novel drug targets." Nature Reviews Drug Discovery, 7, 279-293. Link

  • Patapoutian, A., et al. (2003). "ThermoTRP channels and beyond: mechanisms of temperature sensation." Nature Reviews Neuroscience, 4, 529-539. Link

Sources

Methodological & Application

HPLC method development for 2-ethyl-N-(2-isopropylphenyl)butanamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-ethyl-N-(2-isopropylphenyl)butanamide

Executive Summary

Objective: To develop and validate a robust Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 2-ethyl-N-(2-isopropylphenyl)butanamide .

Scope: This protocol addresses the specific challenges associated with this molecule: high lipophilicity, steric hindrance around the amide bond, and the separation of distinct acidic and basic synthesis precursors.[1] The method is designed for use in Process Analytical Technology (PAT) and Quality Control (QC) environments.[2]

Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.[1][2]

Physicochemical Profiling & Mechanistic Strategy

Successful method development requires understanding the analyte's behavior at the molecular level.[1][2]

Structural Analysis
  • Analyte: 2-ethyl-N-(2-isopropylphenyl)butanamide[1][2]

  • Core Structure: A sterically hindered anilide.[1][2]

    • Acid Moiety: 2-ethylbutyryl chain (highly lipophilic, branched).[1][2]

    • Amine Moiety: 2-isopropylaniline (aromatic, ortho-substituted).[1][2]

  • Predicted LogP: ~3.8 – 4.2 (High hydrophobicity).[1][2]

  • pKa: The amide nitrogen is neutral.[1][2] The molecule does not ionize in the pH 1–10 range.[1][2]

  • UV Chromophore: The aromatic ring provides absorption maxima at

    
     (E2-band) and 
    
    
    
    (B-band).[1][2]
Critical Separation Challenges
  • Solubility & Carryover: Due to high lipophilicity, the analyte adheres to stainless steel and column frits, leading to potential carryover.[1][2] Solution: High organic needle wash and proper diluent selection.[1]

  • Impurity Profiling (The "Separation Triangle"):

    • Impurity A (Precursor): 2-Isopropylaniline (Basic, pKa

      
       4.5).[1][2]
      
    • Impurity B (Precursor): 2-Ethylbutyric acid (Acidic, pKa

      
       4.8).[1][2]
      
    • Analyte: Neutral Amide.

    • Strategy: Use an acidic mobile phase (pH

      
       2.5).[1][2] This protonates the aniline (early elution), keeps the acid neutral (retained but distinct), and maximizes the hydrophobic retention of the neutral amide.[2]
      

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]

    • Rationale: A highly end-capped C18 is essential to prevent peak tailing of the aniline impurity and ensure reproducible retention of the lipophilic amide.[1][2]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1][2]

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1%

    
     in Water (pH ~2.2).[1][2]
    
    • Why Phosphoric Acid? It provides excellent UV transparency at low wavelengths (210 nm) compared to Formic Acid or Acetate.[1][2]

  • Solvent B (Organic): 100% Acetonitrile.[1][2]

    • Why ACN? Lower viscosity than Methanol allows for higher flow rates and better peak efficiency for hydrophobic compounds.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.2 mL/minOptimized for 4.6 mm ID columns to minimize run time.
Column Temp. 40°CCritical: Higher temperature improves mass transfer for bulky amides and prevents peak splitting due to rotamers.[1][2]
Injection Vol. 5 - 10 µLKeep low to prevent solvent effects (peak distortion).[1][2]
Detection 210 nm (Quant), 254 nm (ID)210 nm for sensitivity; 254 nm for specificity (aromatic ring).[1][2]
Run Time 15 minutesSufficient for gradient and re-equilibration.[1][2]
Gradient Program

Design Logic: A steep gradient is required to elute the highly retained amide while starting low enough to separate the polar aniline impurity.[1][2]

Time (min)% Solvent BEvent
0.030%Initial hold to retain Acid Impurity; Aniline elutes near void.[1][2]
2.030%Isocratic hold to separate early eluters.
10.090%Linear ramp to elute the target Amide.
12.090%Wash step to remove highly lipophilic dimers/oligomers.
12.130%Return to initial conditions.[1][2]
15.030%Re-equilibration.[1][2]
Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: 0.5 mg/mL (Target).

  • Procedure:

    • Weigh 25 mg of substance into a 50 mL volumetric flask.

    • Add 20 mL 100% Acetonitrile first. (Crucial: The compound is insoluble in water.[1][2][3] Dissolving in 100% organic first ensures complete solubilization).[1][2]

    • Sonicate for 5 minutes.

    • Dilute to volume with Water (bringing final ratio to ~60:40 ACN:Water).

    • Filter through 0.22 µm PTFE filter.[1][2]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized conditions.

MethodDevelopment Start Analyte: 2-ethyl-N-(2-isopropylphenyl)butanamide PropAnalysis Property Analysis: Lipophilic (LogP > 3.5) Neutral Amide Start->PropAnalysis ImpurityCheck Identify Impurities: 1. 2-Isopropylaniline (Basic) 2. 2-Ethylbutyric Acid (Acidic) PropAnalysis->ImpurityCheck PHSelection Select pH Strategy: Low pH (2.2) selected ImpurityCheck->PHSelection Mechanism Mechanism at pH 2.2: Aniline -> Protonated (Early Elution) Acid -> Neutral (Retained) Amide -> Neutral (Late Elution) PHSelection->Mechanism ColumnChoice Column Selection: C18 (Zorbax Eclipse Plus) High Carbon Load for Retention Mechanism->ColumnChoice TempControl Temperature: 40°C Prevents Rotamer Splitting Lowers Viscosity ColumnChoice->TempControl FinalMethod Final Protocol: Gradient 30-90% B Run Time: 15 min TempControl->FinalMethod

Caption: Decision tree for HPLC method development focusing on impurity segregation via pH control.

Validation & Robustness (E-E-A-T)

To ensure this method is trustworthy and reproducible, the following validation parameters must be assessed.

Specificity (Stress Testing)

Perform forced degradation to prove the method can detect breakdown products.[1][2]

  • Acid Hydrolysis: Reflux with 1N HCl. Expectation: Increase in 2-isopropylaniline (Peak @ ~2.5 min) and 2-ethylbutyric acid (Peak @ ~4.0 min).

  • Base Hydrolysis: Reflux with 1N NaOH.[1][2] Expectation: Similar hydrolysis profile.[1][2][4]

  • Oxidation: 3%

    
    .[1][2] Expectation: Potential N-oxide formation (elutes before main peak).[1][2]
    
Linearity & Range
  • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance Criteria:

    
    .[1][2][5]
    
System Suitability Criteria (SST)

Before every run, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).[1][2]
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Resolution (

    
    ): 
    
    
    
    between the Amide and any nearest impurity.[1][2]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Splitting Rotamer interconversion or solvent mismatch.[1][2]Increase Column Temp to 45°C; Ensure sample diluent matches initial mobile phase.
Broad Tailing Secondary silanol interactions.[1][2]Ensure mobile phase pH is < 3.0; Use a "Base Deactivated" (End-capped) column.[1][2]
Carryover Analyte adsorption to injector.Change needle wash to 90:10 ACN:Water; Use a flow-through needle if possible.[1][2]
Pressure High Precipitation of buffer in organic phase.[1][2]Do not exceed 95% ACN if using >25mM buffer.[1][2] (Current method uses 0.1% acid, so risk is low).[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1] Link[1][2]

  • Agilent Technologies. (2023).[1][2] Strategies for the Separation of Basic Compounds on ZORBAX Eclipse Plus. Agilent Application Notes. Link

  • Waters Corporation. (2022).[1][2] HPLC Method Development Guide: Reversed-Phase Separation of Neutral and Ionic Compounds. Waters Library. Link

  • PubChem. (2024).[1][2] Compound Summary: 2-ethyl-N-phenylbutanamide (Structural Analog). National Library of Medicine.[1][2] Link[1][2]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists. Wiley.[1] Link[1][2]

Sources

Application Note: Solubilization and Handling of 2-ethyl-N-(2-isopropylphenyl)butanamide for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Analysis[1]

2-ethyl-N-(2-isopropylphenyl)butanamide is a hydrophobic small molecule characterized by a sterically hindered amide linkage. The presence of a 2-ethyl group on the acyl chain and a 2-isopropyl group on the phenyl ring creates significant lipophilicity and steric bulk.

For in vitro applications, this compound presents a specific challenge: aqueous instability (precipitation) rather than chemical instability. Upon introduction to aqueous culture media, the hydrophobic "grease-like" nature of the molecule favors rapid crystallization or oil-droplet formation, which leads to erratic biological data and false negatives.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Protocol
Molecular Formula C15H23NOSmall molecule, membrane permeable.
Molecular Weight ~233.35 g/mol High molarity per mg.
LogP (Octanol/Water) ~3.5 – 4.2 (Predicted)High Lipophilicity. Insoluble in water.
Solubility (DMSO) > 50 mMExcellent. Preferred stock solvent.
Solubility (Water) < 10 µMCritical Risk: Precipitates immediately upon dilution.
Steric Hindrance High (Ortho-substitution)Dissolution of solid powder may require energy (sonication).

Core Directive: The Solubilization Workflow

The following workflow is designed to maintain the compound in a dissolved state from the weigh-boat to the cellular receptor.

Diagram 1: Solubilization & Delivery Logic

SolubilizationWorkflow Solid Solid Compound (Powder) Weigh Weighing (Anti-static precautions) Solid->Weigh Stock Primary Stock Solution (50 mM in 100% DMSO) Weigh->Stock + Anhydrous DMSO + Vortex/Sonicate QC Visual QC (Check for turbidity) Stock->QC Storage Storage (-20°C, Desiccated) QC->Storage Long Term Dilution Serial Dilution (In 100% DMSO) QC->Dilution Immediate Use Final Cell Culture Addition (Rapid Dispersion) Dilution->Final < 0.5% v/v Final DMSO

Caption: Step-by-step workflow from solid powder to cellular delivery, emphasizing the maintenance of DMSO solvent phase until the final moment.

Detailed Protocols

Protocol A: Preparation of Primary Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock. Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or ATCC).

  • Calculation:

    • Target Concentration: 50 mM

    • Molecular Weight (MW): 233.35 g/mol

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock, weigh 11.67 mg of powder.

  • Weighing:

    • Weigh the powder into a glass vial or a solvent-resistant polypropylene (PP) tube.

    • Note: Lipophilic amides can be "sticky" due to static. Use an anti-static gun if available.

  • Dissolution (The "Energy" Step):

    • Add the calculated volume of Anhydrous DMSO .

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 5–10 minutes at room temperature.

    • Why? The steric bulk of the isopropyl and ethyl groups can trap crystal lattice energy. Sonication ensures complete solvation.

  • Sterilization (Optional but Recommended):

    • If the compound is non-sterile, filter through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • WARNING: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Stability: Predicted >6 months if kept dry.

Protocol B: The "Intermediate Plate" Method (Serial Dilution)

Objective: Dilute the compound for dose-response curves without causing precipitation. Critical Rule: Never perform serial dilutions in aqueous media (water/PBS) for this compound.

  • Prepare the Vehicle: Fill a 96-well V-bottom plate with 100% DMSO .

  • Serial Dilution: Perform your 1:2 or 1:3 dilutions entirely within this DMSO plate.

    • Result: You now have a range of concentrations (e.g., 10 mM, 1 mM, 0.1 mM) all in 100% DMSO.

  • Final Transfer:

    • Pipette the specific volume from the DMSO plate directly into the cell culture media.

    • Target: 1:1000 dilution (0.1% DMSO final) or 1:200 dilution (0.5% DMSO final).

Protocol C: Administration to Cells (The "Crash-Out" Prevention)

Objective: Introduce the hydrophobic stock to the aqueous environment without forming crystals.

  • Pre-warm Media: Ensure cell culture media is at 37°C. Cold media accelerates precipitation.

  • Rapid Dispersion:

    • Pipette the DMSO stock solution directly into the center of the well/dish.

    • Immediately swirl the plate or pipette up and down gently 2-3 times.

    • Do not allow the DMSO drop to sit on the surface or sink to the bottom without mixing; this creates a local high-concentration "hotspot" where the compound will crystallize.

Diagram 2: The Precipitation Mechanism (What to Avoid)

PrecipitationRisk Stock DMSO Stock Mix Mixing Interface Stock->Mix Water Aqueous Media Water->Mix Precip CRYSTALLIZATION (Compound Crash-Out) Mix->Precip Slow Mixing or Cold Media Soluble Stable Dispersion (Bioavailable) Mix->Soluble Rapid Mixing & Warm Media

Caption: Mechanism of failure. Slow mixing creates local supersaturation, forcing the hydrophobic amide out of solution.

Troubleshooting & Validation (Self-Correcting Steps)

The "Crystal Check" (Mandatory QC)

Before adding to valuable cells, perform a mock dilution in a clear tube containing media.

  • Procedure: Add stock to media at the highest test concentration (e.g., 100 µM).

  • Observation: Hold up to the light or place under an inverted microscope (10x objective).

  • Pass: Solution is clear or slightly hazy (colloidal).

  • Fail: Visible floating flakes, needles, or oil droplets on the bottom.

    • Correction: Reduce concentration or increase DMSO limit (if cells tolerate it) to 0.5%.

Vehicle Toxicity Control

DMSO is cytotoxic at high concentrations.[1]

  • Requirement: Every experiment must include a Vehicle Control well containing only DMSO at the same volume used in the treatment (e.g., 0.1% v/v).

  • Threshold: If Vehicle Control cells show >10% morphology change or death compared to Untreated cells, reduce DMSO concentration.

References

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Cytotoxicity Guidelines. Retrieved from [Link][1]

  • PubChem. (2024).[2] Compound Summary: 2-ethyl-N-phenylbutanamide (Structural Analog).[3] National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility workflows).

Sources

Application Notes & Protocols: Dosing Guidelines for 2-ethyl-N-(2-isopropylphenyl)butanamide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a comprehensive set of dosing guidelines and experimental protocols for the investigational compound 2-ethyl-N-(2-isopropylphenyl)butanamide. As of the date of this publication, there is no publicly available information on the biological activity, mechanism of action, or preclinical data for this specific molecule. Therefore, the information presented herein is a scientifically-grounded, hypothetical framework based on established principles of preclinical drug development for novel small molecules with potential analgesic and anti-inflammatory properties. These guidelines are intended for researchers, scientists, and drug development professionals and must be adapted based on actual experimental data obtained for 2-ethyl-N-(2-isopropylphenyl)butanamide.

Introduction: A Framework for Preclinical Evaluation

The successful preclinical development of a novel chemical entity (NCE) such as 2-ethyl-N-(2-isopropylphenyl)butanamide hinges on a systematic and rigorous evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles in relevant animal models. This guide provides a strategic framework for establishing initial dosing guidelines, from early-stage dose-range finding studies to more definitive efficacy and safety assessments. The overarching goal is to determine a safe and effective dose range that can inform subsequent, more advanced preclinical and, ultimately, clinical studies.

As a senior application scientist, the causality behind each experimental choice is emphasized. The protocols are designed as self-validating systems, incorporating principles of good laboratory practice and ethical animal use as mandated by institutional animal care and use committees (IACUC).

Foundational Steps: Pre-Dosing Characterization

Before in-vivo administration, a thorough physicochemical characterization of 2-ethyl-N-(2-isopropylphenyl)butanamide is critical for formulation development.[1]

  • Solubility: Determine the solubility in various pharmaceutically acceptable vehicles. This will dictate the feasibility of different administration routes and inform the choice of formulation (e.g., solution, suspension).[1][2]

  • Stability: Assess the stability of the compound in the chosen formulation under experimental conditions.

  • LogP: The octanol-water partition coefficient will provide an early indication of the compound's lipophilicity and potential for membrane permeability.

Phase 1: Dose-Range Finding and Acute Toxicity Studies

The initial in-vivo studies aim to establish the maximum tolerated dose (MTD) and identify potential acute toxicities. These studies are typically conducted in a small number of animals and involve a wide range of doses. The OECD guidelines for acute toxicity testing provide a standardized framework for these initial studies.[3][4][5]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 2-ethyl-N-(2-isopropylphenyl)butanamide that can be administered without causing unacceptable toxicity.

Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

Protocol:

  • Acclimatization: Acclimate animals for a minimum of 7 days prior to dosing.

  • Grouping: Randomize animals into groups of 3-5 per sex per dose level.

  • Dose Escalation:

    • Begin with a low starting dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

    • The dose progression can be adjusted based on observed toxicity.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours.

    • Daily observations should continue for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of pain or distress.

    • Measure body weight daily for the first week, then twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10-15% reduction in body weight.[6]

Data Presentation: Hypothetical MTD Study Results
Dose Group (mg/kg)RouteNumber of Animals (M/F)Body Weight Change (Day 7)Key Observations
VehiclePO5/5+2%No adverse effects observed.
10PO5/5+1.5%No adverse effects observed.
30PO5/5+1%No adverse effects observed.
100PO5/5-2%Mild, transient sedation in 2/10 animals, resolved within 2 hours.
300PO5/5-8%Moderate sedation and decreased activity in 8/10 animals, resolved within 6 hours.
1000PO5/5-18%Severe lethargy, ataxia, and significant body weight loss in all animals.

This table is for illustrative purposes only and should be populated with actual experimental data.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-ethyl-N-(2-isopropylphenyl)butanamide is crucial for designing rational dosing schedules for efficacy studies.[7][8]

Single-Dose Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of 2-ethyl-N-(2-isopropylphenyl)butanamide.

Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

Protocol:

  • Dose Selection: Based on the MTD study, select a minimum of two non-toxic dose levels (e.g., 10 mg/kg and 50 mg/kg).

  • Administration:

    • Intravenous (IV) Group: Administer a low dose (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Oral (PO) or Intraperitoneal (IP) Groups: Administer the selected doses.

  • Blood Sampling: Collect blood samples (approx. 100 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[7]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-ethyl-N-(2-isopropylphenyl)butanamide in plasma using a validated analytical method (e.g., LC-MS/MS).

Visualization: Experimental Workflow for PK Study

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Dose_Selection Dose Selection (based on MTD) Formulation Formulation Preparation Dose_Selection->Formulation IV_Admin IV Administration Formulation->IV_Admin PO_IP_Admin PO/IP Administration Formulation->PO_IP_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_IP_Admin->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Parameters

Caption: Workflow for a single-dose pharmacokinetic study.

Phase 3: Efficacy Evaluation in Disease Models

Based on the MTD and PK data, efficacy studies can be designed in relevant animal models of disease. Given the chemical structure of 2-ethyl-N-(2-isopropylphenyl)butanamide, models of inflammatory and neuropathic pain are logical starting points.[9][10][11]

Acetic Acid-Induced Writhing Test (Analgesia Model)

Objective: To evaluate the peripheral analgesic activity of 2-ethyl-N-(2-isopropylphenyl)butanamide.

Animal Model: Male Swiss Webster mice (20-25g).

Protocol:

  • Dosing: Administer 2-ethyl-N-(2-isopropylphenyl)butanamide at three dose levels (e.g., 10, 30, and 100 mg/kg, PO) 60 minutes before the induction of writhing. Include a vehicle control and a positive control group (e.g., indomethacin, 10 mg/kg).

  • Induction: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[12]

  • Observation: Immediately after injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Carrageenan-Induced Paw Edema (Anti-inflammatory Model)

Objective: To assess the acute anti-inflammatory activity of 2-ethyl-N-(2-isopropylphenyl)butanamide.

Animal Model: Male Wistar rats (180-220g).

Protocol:

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Dosing: Administer 2-ethyl-N-(2-isopropylphenyl)butanamide at three dose levels (e.g., 10, 30, and 100 mg/kg, PO) 60 minutes before the induction of inflammation. Include a vehicle control and a positive control group (e.g., diclofenac, 10 mg/kg).

  • Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[13]

  • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control.

Visualization: Decision Tree for Dose Selection in Efficacy Studies

Dose_Selection_Efficacy Start Start: Dose Selection for Efficacy MTD_Data MTD Data Available? Start->MTD_Data PK_Data PK Data Available? MTD_Data->PK_Data Yes Conduct_MTD Conduct MTD Study MTD_Data->Conduct_MTD No Select_Doses_Below_MTD Select 3-4 Doses Significantly Below MTD PK_Data->Select_Doses_Below_MTD Yes Conduct_PK Conduct PK Study PK_Data->Conduct_PK No Consider_Cmax Ensure Doses achieve therapeutically relevant Cmax Select_Doses_Below_MTD->Consider_Cmax Proceed_Efficacy Proceed to Efficacy Study Consider_Cmax->Proceed_Efficacy Conduct_MTD->MTD_Data Conduct_PK->PK_Data

Caption: Decision-making process for selecting doses for efficacy studies.

Phase 4: Repeated-Dose Toxicity Studies

Should the compound show promising efficacy, sub-acute or sub-chronic toxicity studies are warranted to assess the safety profile upon repeated administration.[14][15]

28-Day Repeated-Dose Oral Toxicity Study (OECD TG 407)

Objective: To evaluate the toxicological profile of 2-ethyl-N-(2-isopropylphenyl)butanamide following daily administration for 28 days.

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

Protocol:

  • Dose Selection: Select three dose levels based on the MTD and PK data (a low dose, a mid-dose, and a high dose expected to produce some toxicity but not mortality).

  • Dosing: Administer the selected doses and a vehicle control daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Conduct detailed clinical observations daily.

    • Monitor body weight and food consumption weekly.

    • Perform ophthalmological examinations before and at the end of the study.

    • Conduct a functional observational battery to assess neurobehavioral effects.

  • Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at the end of the treatment period.

  • Terminal Procedures:

    • At day 29, euthanize animals and perform a full necropsy.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination.

Allometric Scaling for Human Equivalent Dose (HED) Estimation

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area.[16][17][18] This is a critical step in estimating a safe starting dose for first-in-human clinical trials. The Human Equivalent Dose (HED) can be calculated from the No Observed Adverse Effect Level (NOAEL) determined in animal toxicity studies.[19]

Formula for HED Calculation:

HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Km / Human Km)

Km Values for Different Species:

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Body Weight/Body Surface Area)
Mouse0.020.00663.0
Rat0.150.0256.0
Rabbit1.80.1512.0
Dog100.5020.0
Human601.6237.0

Data adapted from FDA guidance documents.[19]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the 3Rs principle (Replacement, Reduction, and Refinement).[20][21][22][23] Pain and distress in animals should be minimized, and appropriate anesthetic and analgesic agents should be used for any procedures that may cause discomfort.[15][24][25]

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British journal of pharmacology, 157(6), 907–921. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]

  • University of Iowa. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]

  • Scielo. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

  • San Diego State University. (n.d.). IACUC Guidelines: Routes of Administration Guidelines: for Research and Teaching Animals. [Link]

  • OECD. (1998, September 21). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • PubMed. (2019, January 14). Effects of combined exposure of adult male mice to di-(2-ethylexyl)phthalate and nonylphenol on behavioral and neuroendocrine responses. [Link]

  • ResearchGate. (2025, August 6). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]

  • PubMed Central. (2016, January 22). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. [Link]

  • University of Tennessee Health Science Center. (n.d.). IACUC POLICY ON RODENT AND RABBIT ANESTHESIA AND ANALGESIA. [Link]

  • MDPI. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • SlideShare. (n.d.). Chapter 5: ACUTE, SUBACUTE AND CHRONIC TOXICITY IN ANIMALS. [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • ScienceDirect. (2010, November 11). Rodent Analgesia. [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • PubMed Central. (2020, February 27). Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents. [Link]

  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity. [Link]

  • Journal of Basic and Clinical Pharmacy. (2016, March 15). A simple practice guide for dose conversion between animals and human. [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • ResearchGate. (2025, August 5). Snapshot PK: a rapid rodent in vivo preclinical screening approach. [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • PubMed Central. (n.d.). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. [Link]

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. [Link]

  • NC3Rs. (n.d.). Reduction & refinement in animal models of neuropathic pain: using systematic review & meta-analysis. [Link]

  • ResearchGate. (2017, February 25). An overview of animal models for neuropathic pain. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]

  • PubMed Central. (n.d.). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. [Link]

  • Laboratory Animal Resources. (n.d.). Clinical Management of Pain in Rodents. [Link]

  • Frontiers. (n.d.). Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - Volume I. [Link]

Sources

Validation & Comparative

Comparative Analysis of Ionization Modalities for the Structural Elucidation of 2-ethyl-N-(2-isopropylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and metabolic profiling, 2-ethyl-N-(2-isopropylphenyl)butanamide (MW 233.35 Da) presents a unique analytical challenge due to its steric bulk at the ortho position and its branched aliphatic chain. This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry techniques for the characterization of this molecule.

Key Findings:

  • EI-MS is superior for de novo structural confirmation, specifically for elucidating the branched 2-ethylbutyryl moiety via McLafferty rearrangement.

  • ESI-MS/MS offers a 100-1000x sensitivity advantage and is the requisite choice for pharmacokinetic (PK) quantification, dominated by a single, high-stability transition to the o-cumidine fragment.

Chemical Profile & Structural Challenges[1]

Before analyzing the spectra, we must deconstruct the molecule to predict fragmentation behavior.

FeatureMoietyStructural Implication for MS
Amine Component 2-isopropylaniline (o-cumidine)Steric hindrance at the amide bond; highly stable aromatic fragment.
Acid Component 2-ethylbutanoic acidBranched alpha-carbon; possesses

-hydrogens available for rearrangement.
Linkage Secondary AmideSusceptible to inductive cleavage (ESI) and radical-site initiation (EI).

Comparative Analysis: EI vs. ESI

Electron Ionization (EI) – The Structural Fingerprint

Best for: Impurity identification, synthesis verification.

In EI (70 eV), the molecule undergoes extensive fragmentation. The lack of a strong molecular ion (


) is compensated by structurally diagnostic fragment ions.

Dominant Mechanisms:

  • McLafferty Rearrangement: The 2-ethylbutyryl chain contains accessible

    
    -hydrogens. The radical cation triggers a 1,5-hydrogen shift, leading to the loss of ethylene (
    
    
    
    , 28 Da).
  • Alpha-Cleavage: The branched ethyl group is lost (

    
    ), stabilizing the resulting cation.
    
  • C-N Bond Homolysis: Generates the stable 2-isopropylaniline radical cation (

    
     135).
    
Electrospray Ionization (ESI) – The Quantitative Workhorse

Best for: DMPK studies, trace analysis in biological matrices.

ESI operates in the solution phase, yielding a protonated pseudomolecular ion


. Under Collision-Induced Dissociation (CID), the fragmentation is simpler and energy-dependent.

Dominant Mechanisms:

  • Amide Bond Cleavage: Protonation localizes on the amide oxygen or nitrogen. Collisional activation cleaves the amide bond, neutralizing the acid chain and leaving the charge on the amine.

  • Product Ion: The dominant transition is

    
     (protonated o-cumidine).
    

Mechanistic Deep Dive (Data & Pathways)

Predicted Fragmentation Data Table
ParameterEI-MS (70 eV)ESI-MS/MS (CID)
Precursor

233 (

, <5% int)

234 (

, 100% int)
Base Peak

135 (Amine radical)

136 (Amine cation)
Diagnostic 1

205 (Loss of

via McLafferty)

99 (Acylium ion, trace)
Diagnostic 2

43 (

from isopropyl)

91 (Tropylium, high energy only)
Linear Range


Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the high-energy radical chemistry of EI and the proton-driven chemistry of ESI.

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_EI EI Precursor [M]+• (m/z 233) McLafferty McLafferty Product (m/z 205) [-C2H4] M_EI->McLafferty Gamma-H Shift (Loss of Ethylene) Amine_Rad Amine Radical Cation (m/z 135) M_EI->Amine_Rad N-C Cleavage Acylium Acylium Ion (m/z 99) M_EI->Acylium Alpha Cleavage M_ESI ESI Precursor [M+H]+ (m/z 234) Amine_Cat Protonated Amine (m/z 136) [Base Peak] M_ESI->Amine_Cat Amide Hydrolysis (CID) Tropylium Tropylium Ion (m/z 91) Amine_Cat->Tropylium High CE Ring Contraction

Figure 1: Divergent fragmentation pathways. EI favors radical-induced rearrangements (red), while ESI favors charge-remote fragmentation yielding protonated amines (blue).

Validated Experimental Protocol (ESI-MS/MS)

For researchers quantifying this compound in plasma or microsomal incubations, the following Triple Quadrupole (QqQ) protocol is recommended.

System Suitability & Optimization

Objective: Maximize the signal-to-noise ratio (S/N) for the


 transition.
  • Infusion: Prepare a 1 µg/mL standard in 50:50 Methanol:Water (0.1% Formic Acid). Infuse at 10 µL/min.

  • Source Parameters (Generic Starting Point):

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V (Positive Mode)

  • Collision Energy (CE) Ramp:

    • The amide bond is robust.[1][2] Perform a CE ramp from 10 eV to 50 eV.

    • Expectation: Optimal fragmentation likely occurs between 20–25 eV .

Decision Workflow: Which Method to Choose?

MethodSelection Start Start: Define Analytical Goal Goal_ID Goal: Unknown ID / Impurity Profiling Start->Goal_ID Goal_Quant Goal: Quantification / PK Studies Start->Goal_Quant Check_Vol Is it Volatile? Goal_ID->Check_Vol ESI_Path Select LC-MS/MS (ESI) Goal_Quant->ESI_Path High Sensitivity EI_Path Select GC-MS (EI) Check_Vol->EI_Path Yes Deriv Derivatization Required? Check_Vol->Deriv No Deriv->EI_Path Yes (TMS/MeOx) Deriv->ESI_Path No (Use HRMS)

Figure 2: Analytical decision matrix for selecting the ionization source based on research goals.

Expert Commentary: The "Ortho Effect"

A critical nuance often missed in automated library matching is the Ortho Effect . In 2-ethyl-N-(2-isopropylphenyl)butanamide, the isopropyl group is ortho to the amide nitrogen.

  • In EI-MS: This steric crowding weakens the C-N bond, increasing the abundance of the amine fragment (

    
     135) relative to the molecular ion. It also suppresses "clean" alpha-cleavage on the ring side.
    
  • In ESI-MS: The ortho-isopropyl group provides steric protection to the amide nitrogen, potentially requiring slightly higher declustering potentials (DP) to desolvate the ion effectively compared to its para-isomer.

Recommendation: When developing a Multiple Reaction Monitoring (MRM) method, always monitor a secondary transition (e.g.,


) to distinguish this molecule from potential regioisomers (e.g., the para-isopropyl variant), which will share the primary 

transition but may exhibit different ratios of secondary fragments.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for EI fragmentation rules and McLafferty rearrangement).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Validates the amide bond cleavage mechanism in ESI).

  • NIST Mass Spectrometry Data Center. "2-Isopropylaniline Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link (Source for the amine fragment reference data).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

A Comparative Guide to the FTIR Spectral Validation of 2-ethyl-N-(2-isopropylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the Fourier-Transform Infrared (FTIR) spectral data for 2-ethyl-N-(2-isopropylphenyl)butanamide. In the absence of a published reference spectrum for this specific molecule, this guide establishes a validation protocol through a comparative analysis with commercially available structural analogs. This approach, rooted in established pharmacopoeial and international guidelines, ensures a robust and scientifically sound method for identity confirmation and quality control.

This document is intended for researchers, scientists, and drug development professionals who require a validated analytical method for the characterization of novel N-substituted amide compounds. The principles and protocols outlined herein are designed to be directly applicable in a laboratory setting.

Introduction: The Analytical Challenge

2-ethyl-N-(2-isopropylphenyl)butanamide is a secondary amide with a specific substitution pattern that necessitates a rigorous analytical validation to confirm its chemical identity. Infrared spectroscopy is a powerful technique for this purpose, as the vibrational frequencies of the molecule's functional groups provide a unique spectral "fingerprint".[1][2] However, without a pre-existing, validated reference spectrum, a direct comparison is impossible.

This guide, therefore, presents a logical, step-by-step methodology to:

  • Predict the expected FTIR absorption bands for 2-ethyl-N-(2-isopropylphenyl)butanamide based on established group frequencies for secondary amides.

  • Validate the performance of the FTIR spectrometer in accordance with international standards.

  • Acquire high-quality FTIR spectra of commercially available, structurally similar analogs.

  • Conduct a detailed comparative analysis of the spectral features to provide strong correlative evidence for the identity of the target molecule.

Predicted FTIR Spectral Features of 2-ethyl-N-(2-isopropylphenyl)butanamide

Based on the known characteristic infrared absorption frequencies of secondary amides and the specific structural components of 2-ethyl-N-(2-isopropylphenyl)butanamide, the following key spectral features are predicted[3][4][5][6]:

Functional Group/Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
N-H Stretch3370 - 3170Medium-Strong, SharpA single peak is characteristic of secondary amides.[4][7] Broadening may occur due to hydrogen bonding.
Aromatic C-H Stretch3100 - 3000Medium-WeakMultiple sharp bands are expected from the isopropylphenyl group.
Aliphatic C-H Stretch3000 - 2850StrongMultiple bands arising from the ethyl and isopropyl groups.
Amide I (C=O Stretch)1680 - 1630StrongThis is one of the most prominent bands in the spectrum of an amide.[4][8]
Amide II (N-H Bend & C-N Stretch)1570 - 1515StrongThis band is a key characteristic of secondary amides and is typically very intense.[4][8]
Aromatic C=C Bending1600 - 1450Medium-WeakMultiple bands are expected from the phenyl ring.
Aliphatic C-H Bending1470 - 1350MediumBands from the CH₂, and CH₃ groups.
C-N Stretch (Amide III)1350 - 1250MediumThis is a more complex vibration, often coupled with other modes.[5][6]

Comparative Analogs

To validate the predicted spectrum, the following commercially available structural analogs have been selected for comparative analysis:

  • Primary Analog: N-(2-isopropylphenyl)acetamide - This molecule shares the N-substituted isopropylphenyl group and the secondary amide functionality, differing only in the acyl chain. This makes it an ideal candidate for direct comparison of the N-H, Amide I, and Amide II bands.

  • Secondary Analog: 2-ethyl-N-phenylbutanamide - This analog possesses the same 2-ethylbutanoyl group as the target molecule but a simpler N-phenyl substituent. This will aid in confirming the spectral contributions of the acyl portion of the molecule.

Experimental Methodology

The following sections detail the protocols for instrument validation and sample analysis.

FTIR Instrument Performance Qualification

Prior to sample analysis, the FTIR spectrometer must be qualified to ensure its performance meets established standards. This protocol is based on the guidelines from the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[4][8][9]

Objective: To verify the wavenumber accuracy and spectral resolution of the FTIR spectrometer.

Materials:

  • Polystyrene film (certified reference material, approx. 35 µm thick)

Protocol:

  • Instrument Setup: Allow the spectrometer to stabilize according to the manufacturer's recommendations.

  • Background Acquisition: Record a background spectrum in transmission mode.

  • Wavenumber Accuracy Verification:

    • Record the transmission spectrum of the polystyrene film.

    • Identify the absorption maxima at the specified wavenumbers (e.g., 3060.0 cm⁻¹, 1601.2 cm⁻¹, 1028.3 cm⁻¹ as per Ph. Eur.).[4][5]

    • The measured wavenumbers must be within the specified tolerance (e.g., ±1.0 cm⁻¹).[4][5]

  • Spectral Resolution Verification:

    • Using the same polystyrene spectrum, measure the absorbance at the absorption maximum at 2849.5 cm⁻¹ and the absorption minimum at 2870 cm⁻¹.

    • Calculate the difference in absorbance. This value must be greater than 0.33.[4][9]

    • Measure the absorbance at the absorption maximum at 1583.0 cm⁻¹ and the absorption minimum at 1589 cm⁻¹.

    • The difference in absorbance must be greater than 0.08.[4][9]

  • Documentation: Record all results in the instrument logbook. If the instrument fails to meet any of these specifications, it must be recalibrated before proceeding.

Diagram of the FTIR Validation and Comparative Analysis Workflow:

FTIR_Validation_Workflow cluster_instrument_qualification Instrument Performance Qualification cluster_sample_analysis Sample and Analog Analysis cluster_comparative_analysis Comparative Data Analysis Inst_Setup Instrument Stabilization Background_Acq Background Spectrum Acquisition Inst_Setup->Background_Acq PS_Film_Scan Scan Polystyrene Reference Film Background_Acq->PS_Film_Scan Wavenumber_Acc Wavenumber Accuracy Check (Ph. Eur. / USP) PS_Film_Scan->Wavenumber_Acc Resolution_Check Spectral Resolution Check (Ph. Eur. / USP) PS_Film_Scan->Resolution_Check Pass_Fail Pass / Fail? Wavenumber_Acc->Pass_Fail Resolution_Check->Pass_Fail Documentation Document Results Pass_Fail->Documentation Pass Sample_Prep Sample Preparation (Target Molecule & Analogs) Pass_Fail->Sample_Prep Pass Spectrum_Acq FTIR Spectrum Acquisition (ATR or KBr Pellet) Sample_Prep->Spectrum_Acq Data_Processing Data Processing (Baseline Correction, Normalization) Spectrum_Acq->Data_Processing Compare_Spectra Compare Predicted and Experimental Spectra Data_Processing->Compare_Spectra Predict_Spectrum Predict Spectrum of 2-ethyl-N-(2-isopropylphenyl)butanamide Predict_Spectrum->Compare_Spectra Analyze_Bands Detailed Band Analysis (N-H, Amide I/II, etc.) Compare_Spectra->Analyze_Bands Conclusion Draw Conclusion on Identity Analyze_Bands->Conclusion

Caption: Workflow for FTIR instrument validation and comparative spectral analysis.

Sample Preparation and Spectral Acquisition

Objective: To obtain high-quality, reproducible FTIR spectra of the target molecule and its structural analogs.

Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. If the sample is a solid, ensure good contact with the ATR crystal. Alternatively, the KBr pellet method can be used.

Protocol (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the sample (target molecule or analog) onto the ATR crystal, ensuring full coverage.

  • Apply consistent pressure using the instrument's pressure clamp.

  • Acquire the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly between samples.

Data Processing:

  • Perform baseline correction on all spectra to ensure a flat baseline.

  • Normalize the spectra to a common feature, such as the Amide I band, to facilitate direct comparison of relative peak intensities.

Comparative Spectral Analysis

This section outlines the framework for comparing the experimental spectra of the analogs with the predicted spectrum of 2-ethyl-N-(2-isopropylphenyl)butanamide.

Spectral Region (cm⁻¹) 2-ethyl-N-(2-isopropylphenyl)butanamide (Predicted) N-(2-isopropylphenyl)acetamide (Experimental) 2-ethyl-N-phenylbutanamide (Experimental) Analysis and Interpretation
3400 - 3200 (N-H Stretch) Single sharp peakSingle sharp peak expectedSingle sharp peak expectedThe presence and position of this single peak in all spectra will confirm the secondary amide functionality. Minor shifts can be attributed to differences in hydrogen bonding environments.
3000 - 2850 (Aliphatic C-H) Strong, complex bandsWeaker, less complex bandsStrong, complex bands expectedThe complexity and intensity of these bands in the target molecule and 2-ethyl-N-phenylbutanamide should be similar, confirming the presence of the 2-ethylbutanoyl group.
1700 - 1600 (Amide I) Strong peak ~1640 cm⁻¹Strong peak expected in the same regionStrong peak expected in the same regionThe position of this C=O stretch should be consistent across all three, with minor shifts due to electronic effects of the different substituents.
1600 - 1500 (Amide II) Strong peak ~1540 cm⁻¹Strong peak expected in the same regionStrong peak expected in the same regionThe high intensity and consistent position of this N-H bend across the spectra provide strong evidence for the secondary amide structure.
Fingerprint Region (<1500) Complex patternSimilar but distinct patternSimilar but distinct patternWhile a direct match is not expected, the overall pattern in this region for the target molecule should be a composite of features observed in both analogs, reflecting contributions from both the N-substituted phenyl ring and the acyl chain.

Conclusion

The validation of the FTIR spectrum for a novel compound like 2-ethyl-N-(2-isopropylphenyl)butanamide, in the absence of a reference standard, can be robustly achieved through a systematic, comparative approach. By first ensuring the qualification of the analytical instrumentation according to established pharmacopoeial standards, and then by comparing the experimental spectrum to both a theoretically predicted spectrum and the experimental spectra of close structural analogs, a high degree of confidence in the chemical identity can be established. This self-validating system, which explains the causality behind the experimental choices and comparisons, provides a trustworthy and authoritative method for the characterization of new chemical entities.

References

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • UCLA Chemistry. IR: amines. [Link]

  • Gao, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. [Link]

  • Gao, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • Shimadzu. European Pharmacopoeia 5.0. [Link]

  • European Pharmacopoeia. 2.2.24. ABSORPTION SPECTROPHOTOMETRY, INFRARED. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Spectroscopy Online. (2025). FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

Sources

Definitive Guide to Reference Standards for 2-ethyl-N-(2-isopropylphenyl)butanamide Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-ethyl-N-(2-isopropylphenyl)butanamide (Formula: C₁₅H₂₃NO, MW: ~233.35 g/mol ) is a lipophilic amide frequently encountered as a critical process-related impurity (PRI) or intermediate in the synthesis of ortho-substituted anilide derivatives (common in agrochemicals and local anesthetics).[1]

In regulatory environments (GMP/GLP), the "performance" of a reference standard is defined by its metrological traceability and uncertainty budget . Using a generic "Research Grade" chemical as a standard for this compound introduces a purity bias (often 2–5%) that can lead to OOS (Out of Specification) results for API batches.

This guide compares the Certified Reference Material (CRM) —the "Gold Standard"—against its primary alternatives: In-House Working Standards and Commercial Research Grade Materials . It provides self-validating protocols for characterizing this specific amide using Mass Balance and qNMR.

Part 1: The Chemical Context

To accurately test purity, one must understand the molecule's behavior.

  • Chemical Structure: Derived from 2-ethylbutyric acid and 2-isopropylaniline.

  • Chromophore: The N-phenyl ring provides UV absorption (typically

    
     ~210 nm and ~254 nm), making HPLC-UV viable but requiring high purity to avoid response factor errors.
    
  • Solubility: Highly lipophilic (LogP > 3.5 est). Insoluble in water; soluble in Methanol, Acetonitrile, and DMSO.

  • Stability: Generally stable, but the amide bond can hydrolyze under extreme acidic/basic stress.

Part 2: Comparative Analysis of Reference Standard Types

The choice of standard dictates the validity of your quantitative data. Below is an objective comparison of the three primary tiers of standards available for this compound.

Certified Reference Material (CRM) – The "Gold Standard"
  • Definition: A standard characterized by a metrologically valid procedure (ISO 17034), providing a certified potency with a stated uncertainty (e.g., 99.6%

    
     0.4%).
    
  • Methodology: Purity assigned via Mass Balance (HPLC + Residual Solvents + Water + Inorganics) OR qNMR .

  • Performance:

    • Traceability: Directly traceable to SI units.

    • Risk: Lowest.[2] Accepted globally by FDA/EMA without further qualification.

    • Cost: High (

      
      1500/mg).
      
In-House Working Standard (Secondary Standard) – The "Scalable Alternative"
  • Definition: A high-purity batch synthesized in-house or purchased as "Research Grade," then fully characterized against a Primary Standard or via absolute methods (qNMR).

  • Methodology: Qualified by direct comparison to a CRM or by rigorous internal testing.

  • Performance:

    • Traceability: Traceable only if calibrated against a CRM or using validated qNMR.

    • Risk: Moderate. Requires rigorous stability monitoring.[3][4]

    • Cost: Low recurring cost, high initial labor cost.

Research Grade Chemical – The "Risky Alternative"
  • Definition: Material bought from general catalogs (e.g., "95%" or "98%").

  • Methodology: Area% by GC or HPLC only. Crucial Flaw: Does not account for water, salts, or solvent content.

  • Performance:

    • Traceability: None.[5]

    • Risk: High. A "98%" HPLC area result might actually be 90% potency due to trapped solvent/moisture.

    • Cost: Low (

      
      100/g).
      
Comparative Data Table: Impact on Impurity Calculation

Scenario: You are quantifying this impurity in a drug batch. The true level is 0.10% (the ICH Q3A reporting threshold).

Standard TypeAssigned PurityActual Potency*Calculated Impurity LevelConsequence
CRM 99.5%99.5%0.100% Accurate. Pass.
Working Std (qNMR) 99.2%99.2%0.100% Accurate. Pass.
Research Grade "98%" (Label)92.0% (Real)0.107% False High. Potential OOS investigation triggered.

*Note: Research grade materials often contain 5-10% invisible mass (water/salts) that HPLC-UV does not detect.

Part 3: Experimental Validation Protocols

If a CRM is unavailable, you must characterize an In-House Working Standard. Two methods are accepted: Mass Balance (Traditional) and qNMR (Modern/Rapid).

Protocol A: Mass Balance Approach (The "Total Purity" Method)

Principle: Potency = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Residue)

1. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min (Lipophilic amide elutes late).

  • Detection: 210 nm (max sensitivity) and 254 nm (specificity).

  • Calculation: Determine % Area of the main peak.

2. Volatiles & Water

  • TGA (Thermogravimetric Analysis): Heat 10 mg from 25°C to 300°C at 10°C/min. Loss < 150°C = Volatiles.

  • Karl Fischer (KF): Coulometric titration for water content (Amides are generally non-hygroscopic, but check).

3. Residue on Ignition (ROI)

  • Ash the sample to determine inorganic salt content (Sulfated Ash method).

4. Final Calculation:



Protocol B: qNMR (Quantitative Nuclear Magnetic Resonance)

Principle: Direct molar ratio measurement against an Internal Standard (IS).[6] No need to identify every impurity.

1. Internal Standard Selection:

  • Use Maleic Acid (TraceCERT®) or Dimethyl Sulfone (DMSO-compatible).

  • Requirement: IS signals must not overlap with the amide's isopropyl methyls (

    
     ~1.1-1.3 ppm) or aromatic protons (
    
    
    
    ~7.0-7.5 ppm).

2. Sample Preparation:

  • Weigh ~10 mg of 2-ethyl-N-(2-isopropylphenyl)butanamide (Analyte) and ~5 mg of IS into the same vial. Precision weighing (

    
     0.002 mg) is critical.
    
  • Dissolve in 0.7 mL DMSO-

    
    .
    

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     5 
    
    
    
    T1 (typically 30–60 seconds) to ensure full relaxation.
  • Scans: 16 or 32 (S/N > 150).

  • Processing: Phase and baseline correction must be manual and precise.

4. Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for amide NH, 6 for isopropyl methyls)
    
  • 
    : Molar Mass
    
  • 
    : Weight
    
  • 
    : Purity[1][4][6][7][8]
    

Part 4: Visualization of Workflows

Diagram 1: Hierarchy of Metrological Traceability

This diagram illustrates why a Working Standard is only as good as its characterization.

G SI SI Units (Mole/Kg) Primary Primary Standard (NIST/BIPM) Assigned by qNMR/Mass Balance SI->Primary Traceability Chain CRM Certified Reference Material (CRM) ISO 17034 Accredited (The 'Product') Primary->CRM Calibration Working In-House Working Standard Qualified against CRM CRM->Working Qualification Routine Routine QC Testing (HPLC/GC) Working->Routine Daily Use Research Research Grade Chemical (No Traceability) Routine->Research AVOID (Broken Chain)

Caption: The traceability chain ensures that the 2-ethyl-N-(2-isopropylphenyl)butanamide standard used in QC is linked back to SI units. Research grade materials break this chain.

Diagram 2: Purity Assignment Workflow (Mass Balance vs. qNMR)

A decision logic for characterizing the standard.

Workflow cluster_MB Method A: Mass Balance (Traditional) cluster_qNMR Method B: qNMR (Modern) Start Raw Material (2-ethyl-N-(2-isopropylphenyl)butanamide) HPLC HPLC-UV (Chromatographic Purity) Start->HPLC TGA TGA/KF (Volatiles/Water) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI IS Internal Standard (Traceable Maleic Acid) Start->IS Calc_MB Calculation: 100% - (Impurities + Volatiles) HPLC->Calc_MB TGA->Calc_MB ROI->Calc_MB Final Valid Reference Standard Calc_MB->Final Assigned Potency NMR 1H-NMR Experiment (D1 > 30s) IS->NMR Calc_NMR Calculation: Molar Ratio NMR->Calc_NMR Calc_NMR->Final Assigned Potency

Caption: Comparison of the multi-step Mass Balance approach versus the direct qNMR approach for assigning potency to the standard.

Part 5: Decision Matrix

RequirementRecommended StandardRationale
Regulatory Submission (NDA/ANDA) CRM (ISO 17034) Auditors require the highest level of traceability for pivotal data.
Routine QC / Stability Testing Working Standard Cost-effective.[4][7][8] Qualify a large batch (e.g., 5g) using qNMR once, then use for 12 months.
Early Discovery / Screening Research Grade "Good enough" for estimating relative potency, but never for safety calculations.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[9] Defines reporting thresholds requiring quantitative standards.

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[7][10] Validates qNMR as a primary method for purity assignment.

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.

  • BIPM . The role of qNMR in the certification of organic reference materials. Metrologia. (2024). Explains the equivalence of Mass Balance and qNMR.

  • FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 2-ethyl-N-(2-isopropylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-ethyl-N-(2-isopropylphenyl)butanamide. In the dynamic environment of the laboratory, where we often work with novel or sparsely documented compounds, a robust safety protocol is not just a requirement—it is the foundation of sound science.

A Note on Handling Substances with Limited Data

A thorough review of public chemical databases and safety literature did not yield a specific Safety Data Sheet (SDS) or a unique CAS number for 2-ethyl-N-(2-isopropylphenyl)butanamide. This is not uncommon when dealing with novel research chemicals.

In the absence of specific toxicological and hazard data, established laboratory safety principles, such as those outlined by OSHA and the National Research Council, dictate that the substance must be handled as if it were a Particularly Hazardous Substance (PHS) .[1] This conservative approach ensures the highest level of protection against unknown potential risks, including toxicity, skin and eye irritation, or respiratory effects.

This guide is therefore built upon the principle of managing unknown hazards, providing a self-validating system of protocols that prioritize the well-being of all laboratory personnel.

Part 1: The Core of Protection: Hazard Control and PPE Selection

The most effective safety strategy is a multi-layered approach, starting with the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE). PPE is the last line of defense, but a critical one.[2]

Foundational Engineering Controls

Before any personal equipment is worn, engineering controls must be in place and fully operational.

  • Chemical Fume Hood: All work involving 2-ethyl-N-(2-isopropylphenyl)butanamide, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[3] This is the primary barrier to prevent inhalation of any potential vapors, aerosols, or dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and dilute any fugitive emissions.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Task-Based Approach

The specific PPE required depends on the task being performed. The following table summarizes the recommended protection levels for common laboratory operations.

Laboratory Task Minimum PPE Required Rationale & Key Considerations
Weighing Solid Compound Double Nitrile Gloves, Chemical Safety Goggles, Fully-Buttoned Lab CoatPrevents dermal contact and protects eyes from dust particles. Double-gloving provides an extra layer of protection against potential permeation and allows for safe removal of the outer glove if contaminated.
Preparing Solutions (Diluting) Double Nitrile Gloves, Chemical Safety Goggles, Face Shield, Chemical Resistant Apron over Lab CoatThe risk of splashes is highest during this activity. A face shield worn over goggles protects the entire face.[4] An apron provides an additional barrier against spills on the torso.
Running Reactions/Transfers Double Nitrile Gloves, Chemical Safety Goggles, Lab CoatStandard procedure for handling chemicals. Constant vigilance is required to prevent contamination of surfaces and equipment.
Handling Large Quantities (>100g) Silver Shield® or similar high-resistance gloves under outer Nitrile Gloves, Chemical Safety Goggles, Face Shield, Chemical Resistant Apron over Lab CoatIncreased quantities pose a greater risk. High-resistance inner gloves offer superior protection against a wider range of chemicals for a longer duration.
Responding to a Spill Task-specific; may require a respirator in addition to full chemical splash protection (See Spill Management Plan)Spill response carries the highest risk of exposure. The need for respiratory protection must be assessed based on the spill size and the substance's volatility.
PPE Selection Workflow for a Substance of Unknown Toxicity

The decision-making process for selecting appropriate PPE should be systematic. The following workflow illustrates this process, grounding the choices in a conservative risk assessment.

PPE_Selection_Workflow cluster_assessment 1. Hazard & Task Assessment cluster_selection 2. PPE Selection cluster_verification 3. Verification & Use Start Identify Task (e.g., Weighing, Synthesis) AssessQuantity Assess Quantity (<1g, 1-100g, >100g) Start->AssessQuantity AssessRisk Assess Physical Risk (Splash, Aerosol, Dust) AssessQuantity->AssessRisk SelectBody Body Protection: Lab Coat (min) + Chem-Resistant Apron? AssessRisk->SelectBody SelectHand Hand Protection: Double Nitrile Gloves (min) + High-Resistance Inner Glove? AssessRisk->SelectHand SelectEye Eye/Face Protection: Safety Goggles (min) + Face Shield? AssessRisk->SelectEye SelectResp Respiratory Protection: Risk Assessment Required (Consult EHS) AssessRisk->SelectResp Inspect Inspect PPE for Damage SelectBody->Inspect SelectHand->Inspect SelectEye->Inspect SelectResp->Inspect Don Don PPE Correctly (Follow Procedure) Inspect->Don Proceed Proceed with Task in Fume Hood Don->Proceed Disposal_Workflow cluster_generation 1. Waste Generation Point cluster_streams 2. Waste Segregation cluster_containment 3. Containment cluster_disposal 4. Final Disposal Source 2-ethyl-N-(2-isopropylphenyl)butanamide (Used in Experiment) SolidWaste Contaminated Solids (Gloves, Pipettes, Paper) Source->SolidWaste LiquidWaste Bulk Chemical & Rinsate Source->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) Source->SharpsWaste SolidContainer Sealable, Labeled Hazardous Waste Bag/Bin SolidWaste->SolidContainer LiquidContainer Sealable, Labeled Waste Solvent Bottle LiquidWaste->LiquidContainer SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer EHS Arrange Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Hazardous Waste Disposal Workflow.

By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 25, 2026, from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved February 25, 2026, from [Link]

  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved February 25, 2026, from [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. Retrieved February 25, 2026, from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Laboratory Trading. Retrieved February 25, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Byrd, A. S., & Blevins, D. K. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Retrieved February 25, 2026, from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved February 25, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved February 25, 2026, from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.